

Protocol for N-Alkylation of 7-Bromo-5-methyl-1H-indazole

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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039

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Application Note

The N-alkylation of indazoles is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The regioselectivity of this reaction, affording either N-1 or N-2 alkylated products, is a critical aspect that requires careful control of reaction conditions. For **7-Bromo-5-methyl-1H-indazole**, the substituent at the 7-position introduces steric hindrance that can significantly influence the site of alkylation. This document provides detailed protocols for the selective N-alkylation of **7-Bromo-5-methyl-1H-indazole**, targeting both the N-1 and N-2 positions by modifying reaction parameters such as the base and solvent system.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.^{[1][2][3][4]} Conversely, conditions employing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N-2 alkylated isomer.^{[5][6]} The protocols outlined below provide a starting point for researchers to achieve the desired regioselectivity in their synthetic endeavors.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, as well as reaction conditions.^{[1][7]}

- Steric Hindrance: Substituents at the C-7 position, such as the bromo group in the target molecule, can sterically hinder the adjacent N-1 position, potentially favoring alkylation at the less hindered N-2 position.[5]
- Base and Solvent: The combination of base and solvent plays a crucial role. Strong bases like NaH in THF tend to favor the formation of the N-1 isomer.[1][2][3] Polar aprotic solvents like DMF can also influence the N-1/N-2 ratio.[2]
- Alkylating Agent: The nature of the alkylating agent (e.g., primary vs. secondary halides, tosylates) can also affect the regioselectivity.[1][3]
- Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] Conditions that allow for equilibration will favor the N-1 product, while kinetically controlled reactions may yield more of the N-2 product.[2]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of 7-Bromo-5-methyl-1H-indazole

This protocol is designed to favor the formation of the N-1 alkylated product using sodium hydride in tetrahydrofuran.

Materials:

Reagent/Material	Grade	Supplier
7-Bromo-5-methyl-1H-indazole	≥98%	Commercial Source
Sodium Hydride (NaH), 60% in mineral oil	Reagent Grade	Commercial Source
Anhydrous Tetrahydrofuran (THF)	≥99.9%, DriSolv™	Commercial Source
Alkyl Halide (e.g., Iodomethane, Bromoethane)	Reagent Grade	Commercial Source
Saturated Aqueous Ammonium Chloride (NH ₄ Cl)	ACS Grade	Commercial Source
Ethyl Acetate (EtOAc)	ACS Grade	Commercial Source
Brine (Saturated Aqueous NaCl)	ACS Grade	Commercial Source
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	Commercial Source
Silica Gel for Column Chromatography	230-400 mesh	Commercial Source

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add **7-Bromo-5-methyl-1H-indazole** (1.0 eq).
- Add anhydrous THF to dissolve the starting material (concentration ~0.1 M).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

- Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: N-2 Alkylation of 7-Bromo-5-methyl-1H-indazole

This protocol aims to increase the proportion of the N-2 alkylated product by using potassium carbonate in DMF.

Materials:

Reagent/Material	Grade	Supplier
7-Bromo-5-methyl-1H-indazole	≥98%	Commercial Source
Anhydrous Potassium Carbonate (K ₂ CO ₃)	≥99%	Commercial Source
Anhydrous N,N-Dimethylformamide (DMF)	≥99.8%	Commercial Source
Alkyl Halide (e.g., Iodomethane, Bromoethane)	Reagent Grade	Commercial Source
Deionized Water	-	-
Ethyl Acetate (EtOAc)	ACS Grade	Commercial Source
Brine (Saturated Aqueous NaCl)	ACS Grade	Commercial Source
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	Commercial Source
Silica Gel for Column Chromatography	230-400 mesh	Commercial Source

Procedure:

- To a round-bottom flask, add **7-Bromo-5-methyl-1H-indazole** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to create a suspension (concentration ~0.2 M).
- Add the alkylating agent (1.2 eq) to the suspension.
- Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.
- Upon completion, pour the reaction mixture into cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

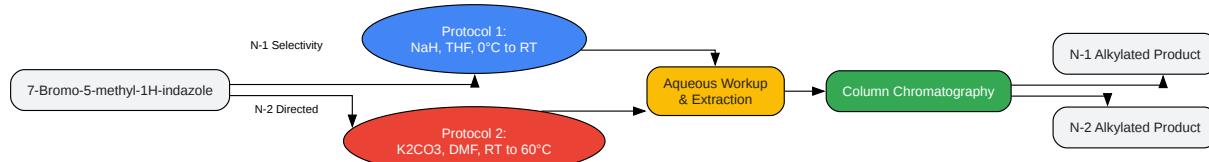
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

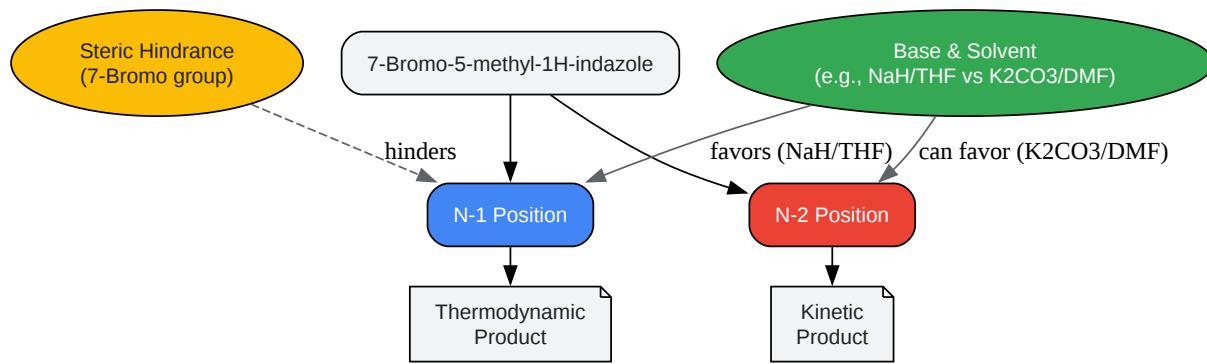
Parameter	Protocol 1 (N-1 Selective)	Protocol 2 (N-2 Directed)
Starting Material	7-Bromo-5-methyl-1H-indazole (1.0 eq)	7-Bromo-5-methyl-1H-indazole (1.0 eq)
Base	Sodium Hydride (1.2 eq)	Potassium Carbonate (2.0 eq)
Solvent	Anhydrous THF	Anhydrous DMF
Alkylation Agent	Alkyl Halide (1.1 eq)	Alkyl Halide (1.2 eq)
Temperature	0 °C to Room Temperature	Room Temperature to 60 °C
Reaction Time	12-24 hours	24-48 hours
Expected Major Product	N-1 Alkylated Isomer	Mixture, with increased N-2 Isomer

Visualizations



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Caption: Experimental workflow for the N-alkylation of 7-Bromo-5-methyl-1H-indazole.

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Caption: Factors influencing the regioselectivity of N-alkylation.

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